

# Stereochemical Analysis and Application of 2-Chloro-3-Phenyl-DL-Alanine

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## Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

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## Executive Summary & Structural Definition

The compound queried as **2-chloro-3-phenyl-DL-alanine** is technically identified as 2-chloro-3-phenylpropanoic acid. In medicinal chemistry, it serves as a crucial bio-isostere of phenylalanine where the

-amino group is replaced by a chlorine atom.

This modification fundamentally alters the electronic and steric profile of the molecule while retaining the lipophilic benzyl side chain, making it a potent scaffold for enzyme inhibition—most notably against Phenylalanine Ammonia Lyase (PAL).

## Stereochemical Nomenclature (CIP Rules)

The "DL" designation indicates a racemic mixture (50:50) of enantiomers. For high-precision applications (e.g., enzyme kinetics or active pharmaceutical ingredients), the racemate must be resolved or synthesized enantioselectively.

- Chiral Center: C2 (  
-carbon).
- Substituents (Priority):
  - (1) >
  - (2) >
  - (3) >
  - (4).
- Configuration:
  - S-Enantiomer: Corresponds spatially to naturally occurring L-Phenylalanine.
  - R-Enantiomer: Corresponds to D-Phenylalanine.

## Synthetic Pathways and Stereocontrol[1]

The synthesis of this molecule presents a classic stereochemical duality: Retention vs. Inversion. Understanding the mechanism is critical when moving from the "DL" racemate to specific enantiomers.

### Route A: Racemic Synthesis (The "DL" Origin)

The racemic mixture is typically generated via the chlorination of cinnamic acid derivatives or malonic ester synthesis.

- Method: Hydrochlorination of cinnamic acid often yields mixed regioselectivity. A more reliable route involves the  
  
-chlorination of hydrocinnamic acid (3-phenylpropanoic acid) using  
  
and  
  
-chlorosuccinimide (NCS).
- Outcome: A 50:50 mixture of (R) and (S) enantiomers.

## Route B: Chiral Pool Synthesis (Diazotization)

To access the biologically relevant (S)-2-chloro-3-phenylpropanoic acid from L-Phenylalanine, one typically employs diazotization.

Critical Mechanistic Insight: Unlike standard

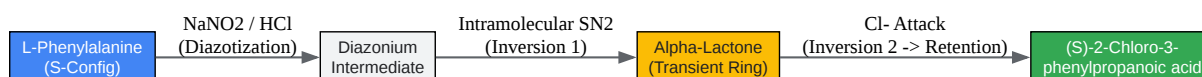
reactions that proceed with inversion, the diazotization of

-amino acids often proceeds with retention of configuration.

- Mechanism: The reaction passes through an unstable  
-lactone intermediate formed by the neighboring group participation of the carboxylate.
  - Step 1 (Inversion): Intramolecular attack of the carboxylate oxygen on the diazonium carbon forms the  
-lactone.
  - Step 2 (Inversion): Chloride ion attacks the lactone ring.
  - Net Result: Double Inversion = Retention.

### Visualization: Stereochemical Retention Mechanism

The following diagram illustrates the double-inversion pathway that preserves the (S)-configuration.



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Figure 1: The double-inversion mechanism typically observed during the diazotization of alpha-amino acids, leading to net retention of stereochemistry.

## Resolution Methodologies for the DL-Racemate

If the starting material is the DL-racemate (as implied by the topic), separating the enantiomers is a requisite step for biological validation.

## Experimental Workflow for Resolution

The most robust method for resolving

-halo acids involves Enzymatic Kinetic Resolution or Chiral HPLC.

Method	Protocol Summary	Selectivity (E-value)
Enzymatic Resolution	Esterification using <i>Candida antarctica</i> Lipase B (CAL-B) in organic solvent. The enzyme preferentially esterifies the (S)-acid.	High (>100)
Chiral HPLC	Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H). Mobile Phase: Hexane/IPA + 0.1% TFA.	Baseline Separation
Diastereomeric Salt	Crystallization with chiral amines (e.g., -methylbenzylamine).	Moderate (Requires multiple recrystallizations)

## Analytical Validation

To confirm the stereochemical purity of the isolated fraction, compare the optical rotation against literature standards.

- (S)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).

- (R)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).

## Biological Application: PAL Inhibition[2][3][4][5][6]

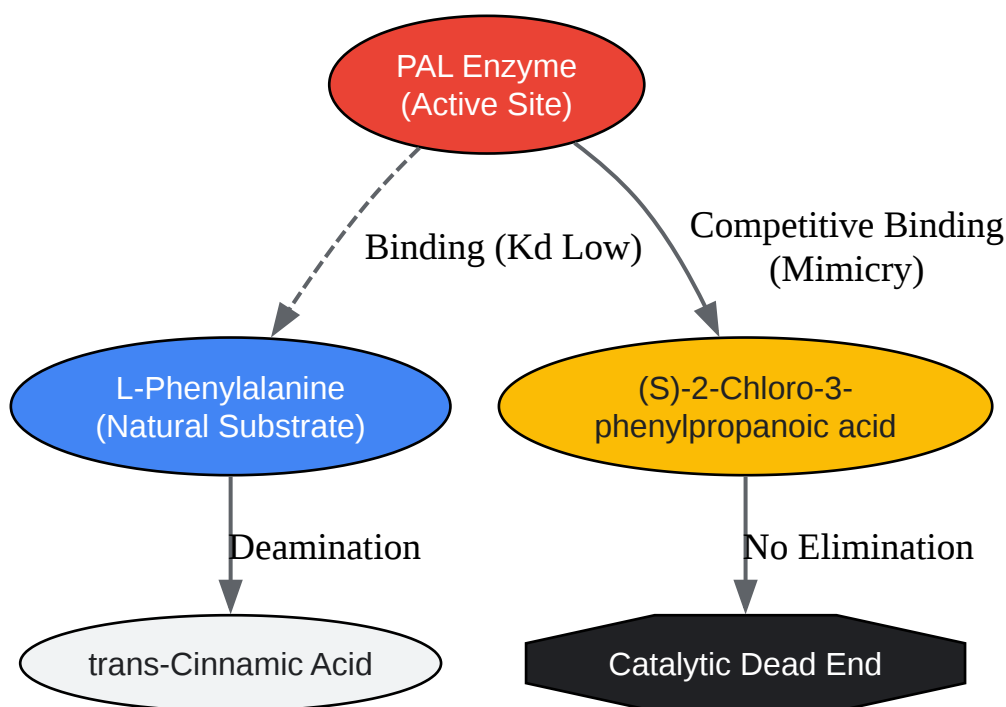
The primary utility of 2-chloro-3-phenylpropanoic acid lies in its ability to inhibit Phenylalanine Ammonia Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway in plants and fungi.

### Mechanism of Action

PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid.[1] The reaction proceeds via a transition state involving a prosthetic group (MIO).

- **Stereospecificity:** The enzyme is highly stereoselective for L-Phenylalanine. Consequently, the (S)-chloro analog acts as a competitive inhibitor by mimicking the substrate's geometry. [1]
- **Binding Affinity:** The chlorine atom is electron-withdrawing but sterically larger than the amino group. It occupies the active site but cannot undergo the elimination reaction efficiently, effectively "locking" the enzyme.

### Visualization: Inhibition Logic



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Figure 2: Competitive inhibition logic. The (S)-chloro analog binds to the PAL active site, mimicking L-Phe, but prevents the catalytic turnover.

## References

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